![molecular formula C12H7BrN2O4S B14606811 Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- CAS No. 60775-10-2](/img/structure/B14606811.png)
Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- is an organic compound characterized by a benzene ring substituted with a 4-bromophenylthio group and two nitro groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- typically involves the following steps:
Thioether Formation: The 4-bromophenylthio group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and thioether formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The bromine atom in the 4-bromophenylthio group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Thioether Formation: Thiol compounds and bases such as sodium hydroxide.
Substitution Reactions: Electrophiles like halogens or nucleophiles like hydroxide ions.
Major Products
Nitration: Introduction of nitro groups.
Thioether Formation: Formation of the 4-bromophenylthio group.
Substitution Reactions: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro groups enhance the compound’s reactivity by withdrawing electrons from the benzene ring, making it more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-bromo-4-phenoxy-: Similar structure but with a phenoxy group instead of a thio group.
2,4-Dinitrophenylhydrazine: Contains nitro groups but lacks the bromophenylthio substitution.
Eigenschaften
CAS-Nummer |
60775-10-2 |
|---|---|
Molekularformel |
C12H7BrN2O4S |
Molekulargewicht |
355.17 g/mol |
IUPAC-Name |
1-(4-bromophenyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7BrN2O4S/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI-Schlüssel |
WHHFOUDRELQPGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



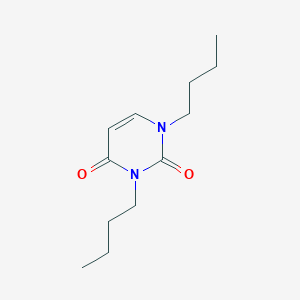
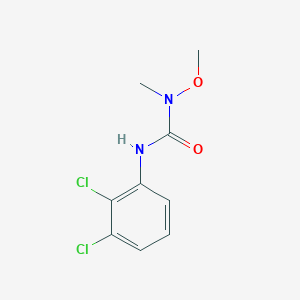

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
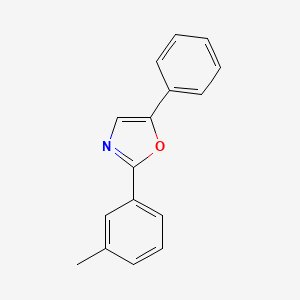
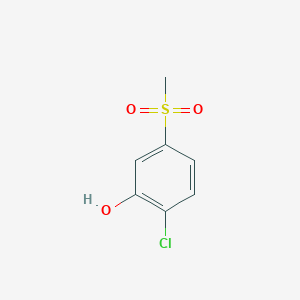
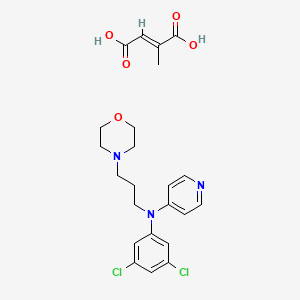
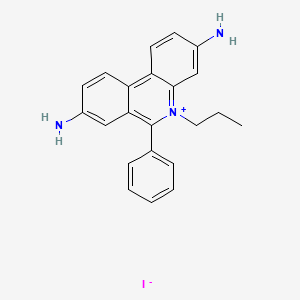
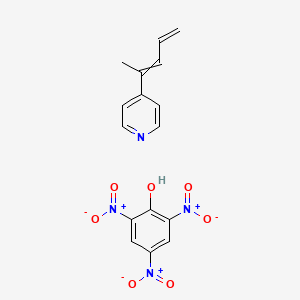
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)


